Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Medicinal Chemistry Physicochemical Profiling Oxadiazole Bioisosterism

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 941937-60-6, molecular formula C₁₇H₁₄FN₃O₄, MW 343.31 g/mol) is a synthetic small-molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class. This scaffold has been validated as a privileged chemotype in antimicrobial drug discovery, with multiple halogenated analogs demonstrating potent activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile.

Molecular Formula C17H14FN3O4
Molecular Weight 343.314
CAS No. 941937-60-6
Cat. No. B2471850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
CAS941937-60-6
Molecular FormulaC17H14FN3O4
Molecular Weight343.314
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)OC
InChIInChI=1S/C17H14FN3O4/c1-23-12-6-7-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,21,22)
InChIKeyLCGONPZSLOSXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 941937-60-6): Structural Identity and Compound Class for Scientific Procurement


N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide (CAS 941937-60-6, molecular formula C₁₇H₁₄FN₃O₄, MW 343.31 g/mol) is a synthetic small-molecule belonging to the N-(1,3,4-oxadiazol-2-yl)benzamide class [1]. This scaffold has been validated as a privileged chemotype in antimicrobial drug discovery, with multiple halogenated analogs demonstrating potent activity against Gram-positive pathogens including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile [2]. The compound features three structurally differentiating elements: a 1,3,4-oxadiazole central ring (as opposed to the 1,2,4-regioisomer), a 2,4-dimethoxyphenyl substituent at the oxadiazole 5-position, and a 3-fluorobenzamide moiety at the 2-position. These structural features collectively distinguish it from the more commonly encountered 1,2,4-oxadiazole isomers and 4-fluoro or non-fluorinated benzamide analogs available in commercial screening libraries.

Why N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide Cannot Be Replaced by Generic Oxadiazole Analogs


Generic substitution among oxadiazole-benzamide analogs is contraindicated because three interdependent structural variables—oxadiazole regioisomerism, fluorine substitution position, and methoxy substitution pattern—produce non-linear, context-dependent changes in both physicochemical properties and biological activity. A systematic matched-pair analysis across the AstraZeneca compound collection established that 1,3,4-oxadiazole isomers exhibit an order-of-magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts, alongside superior metabolic stability and aqueous solubility [1]. In the antimicrobial domain, N-(1,3,4-oxadiazol-2-yl)benzamides with specific halogenation patterns achieve MIC values as low as 0.06–0.25 μg/mL against MRSA, yet closely related analogs within the same scaffold series lose all detectable activity depending on substitution [2]. A direct comparative study demonstrated that 1,3,4-oxadiazole-containing tripartite benzamides were completely devoid of antistaphylococcal activity (MIC >256 μg/mL), while their 1,2,4-oxadiazole counterparts exhibited MIC values of 0.5–1 μg/mL [3]. These findings underscore that the biological outcome is exquisitely sensitive to the precise combination and positioning of substituents, making indiscriminate analog substitution a high-risk procurement strategy.

Quantitative Differentiation Evidence for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide Against Closest Comparators


Physicochemical Differentiation: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Regioisomer Matched Pairs

The 1,3,4-oxadiazole core of CAS 941937-60-6 confers a systematically distinct physicochemical profile compared to its 1,2,4-oxadiazole regioisomeric analogs. In a comprehensive matched-pair analysis across the AstraZeneca corporate compound collection, 1,3,4-oxadiazole isomers consistently exhibited approximately one order of magnitude lower lipophilicity (log D) than their 1,2,4-oxadiazole matched pairs [1]. The study further documented that 1,3,4-oxadiazole isomers display reduced hERG inhibition, enhanced metabolic stability, and higher aqueous solubility relative to 1,2,4-oxadiazole counterparts [1]. These differences are rationalized by intrinsically different charge distributions and dipole moments between the two regioisomeric forms [1]. For a procurement decision, this means that CAS 941937-60-6 cannot be replaced by a 1,2,4-oxadiazole analog without fundamentally altering the compound's ADME-liability profile.

Medicinal Chemistry Physicochemical Profiling Oxadiazole Bioisosterism

Antimicrobial Scaffold Validation: N-(1,3,4-oxadiazol-2-yl)benzamides Exhibit Sub-μg/mL Potency Against MRSA Clinical Isolates

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, to which CAS 941937-60-6 belongs, has been validated as a privileged antimicrobial chemotype with potent, multi-targeting activity against drug-resistant Gram-positive bacteria [1]. Key halogenated analogs within this class have demonstrated remarkable minimum inhibitory concentrations (MICs) against MRSA clinical isolates: HSGN-218 achieved MICs of 0.06–0.25 μg/mL (0.1–0.6 μM), HSGN-220 exhibited MICs of 0.25–1 μg/mL (0.6–2.4 μM), and HSGN-144 showed MICs of 0.5 μg/mL (1.3 μM) [1]. These compounds performed similarly to or better than vancomycin and significantly outperformed linezolid [1]. Critically, these analogs failed to generate resistant mutants after 30 days of serial passaging, in contrast to ciprofloxacin which exhibited a 128-fold MIC increase under identical conditions [1]. The mechanism involves simultaneous disruption of multiple essential pathways including DNA replication (downregulation of DnaX, Pol IIIC, DnaC), membrane depolarization, menaquinone biosynthesis, and iron homeostasis via siderophore regulation [1]. This multi-target mechanism underscores the value of the scaffold for antimicrobial screening programs.

Antimicrobial Resistance Gram-positive Pathogens MRSA

Scaffold Context-Dependence: 1,3,4-Oxadiazole Activity Is Contingent on Substitution Pattern, Not the Heterocycle Alone

A direct comparative study by Barbier et al. (2022) systematically varied the central heterocyclic scaffold within a series of tripartite difluorobenzamides and evaluated activity against three S. aureus strains including two drug-resistant isolates [1]. The 1,3,4-oxadiazole-containing compounds in this series were found completely deprived of antibacterial activity at concentrations up to 256 μg/mL, whereas compounds from series II bearing a 1,2,4-oxadiazole ring demonstrated MIC values of 0.5–1 μg/mL [1]. This finding, when juxtaposed against the potent activity of N-(1,3,4-oxadiazol-2-yl)benzamides such as HSGN-218 (MIC 0.06 μg/mL) reported by Naclerio et al. [2], establishes that antimicrobial activity is not determined by the oxadiazole regioisomer alone but by the specific combination of heterocycle, linker, and substituent pattern. CAS 941937-60-6 incorporates a distinct 2,4-dimethoxyphenyl/3-fluorobenzamide substitution constellation that differs from both the inactive 2,6-difluorobenzamide series and the highly active halogenated HSGN series, placing it in an unexplored region of chemical space within this scaffold.

Structure-Activity Relationship Scaffold Hopping Antibacterial

Fluorine Positional Isomerism: 3-Fluorobenzamide vs. 4-Fluorobenzamide as a Key Selectivity and Potency Determinant

The 3-fluoro (meta-fluoro) substitution on the benzamide ring of CAS 941937-60-6 constitutes a deliberate structural choice with established SAR consequences distinct from the more commonly encountered 4-fluoro (para-fluoro) isomer. Meta-fluorination modulates the benzamide ring's electron density and dipole orientation without the strong resonance electron-withdrawing effect characteristic of para-fluorination, thereby altering hydrogen-bonding capacity at the amide carbonyl and impacting target binding geometry [1]. Within the broader oxadiazole-benzamide literature, the antimicrobial SAR reported by Naclerio et al. demonstrates that halogen position and identity on the benzamide ring profoundly influence both potency and mechanism: OCF₃-substituted analogs target trans-translation (KKL-35), whereas SCF₃ and SF₅ analogs act through multi-target mechanisms without inhibiting trans-translation or lipoteichoic acid biosynthesis [2]. The 3-fluoro substitution of CAS 941937-60-6 occupies a distinct electronic and steric parameter space (Hammett σₘ = 0.34 for meta-F vs. σₚ = 0.06 for para-F) that cannot be replicated by 4-fluoro or non-fluorinated benzamide analogs available from commercial libraries.

Fluorine Chemistry Structure-Activity Relationship Drug Design

Methoxy Substitution Pattern: 2,4-Dimethoxyphenyl as a Biologically Privileged Aryl Group Distinct from 3,4-Dimethoxy Isomers

The 2,4-dimethoxyphenyl substituent at the oxadiazole 5-position of CAS 941937-60-6 differentiates it from the more prevalent 3,4-dimethoxyphenyl-substituted analogs found in commercial libraries. The 2,4-substitution pattern generates a distinct electrostatic potential surface and steric environment around the oxadiazole ring compared to the 3,4-substitution pattern. Mohana et al. (2013) specifically synthesized a series of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives and demonstrated that several compounds exhibited antimicrobial activity comparable to commercial antibiotics against tested bacterial and fungal strains including Bacillus subtilis, Escherichia coli, Staphylococcus aureus, Fusarium oxysporum, and Xanthomonas campestris [1]. The study established that the 2,4-dimethoxyphenyl-oxadiazole substructure is a productive pharmacophoric element for antimicrobial activity. Separately, an independent study on 1,3,4-oxadiazole derivatives against Streptococcus mutans identified dimethoxyphenyl-substituted compounds as among the most effective, alongside naphthalene and fluorophenyl derivatives [2]. CAS 941937-60-6 uniquely combines the 2,4-dimethoxyphenyl moiety with a 3-fluorobenzamide group—a combination not present in any of the characterized series—representing a novel intersection of two independently validated pharmacophoric elements.

Antimicrobial Screening 2,4-Dimethoxyphenyl Oxadiazole Derivatives

Synthetic Tractability and Commercial Availability: A Disubstituted 1,3,4-Oxadiazole with Modular Synthetic Entry Points

CAS 941937-60-6 is accessible through well-established 1,3,4-oxadiazole synthetic methodologies starting from commercially available precursors. The 2,4-dimethoxybenzoic acid starting material (CAS 91-52-1) is widely available, and its conversion to the corresponding hydrazide followed by cyclization with cyanogen bromide or CS₂ yields 5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (CAS 19949-28-1) as a key intermediate . Subsequent acylation with 3-fluorobenzoyl chloride provides the target compound. This convergent synthetic route enables independent variation of both the oxadiazole 5-aryl substituent and the benzamide moiety for SAR exploration. The ChemicalBook database lists the 2-amine intermediate with a melting point of 176–177 °C and commercial availability from multiple suppliers . Recent advances in oxadiazole synthesis, including mild one-pot protocols from carboxylic acids and acylhydrazides [1] and Chan–Lam coupling approaches , further expand the accessible chemical space around this scaffold. The modular synthetic accessibility of CAS 941937-60-6 contrasts with complex natural-product-derived screening compounds and supports efficient analog generation for hit-to-lead optimization.

Synthetic Chemistry Oxadiazole Synthesis Compound Procurement

Recommended Application Scenarios for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide Based on Quantitative Evidence


Antimicrobial Screening Against Drug-Resistant Gram-Positive Pathogens (MRSA, VRE, C. difficile)

CAS 941937-60-6 should be prioritized for inclusion in antibacterial screening panels targeting Gram-positive pathogens, particularly MRSA, vancomycin-resistant enterococci (VRE), and Clostridioides difficile. The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has demonstrated sub-μg/mL MIC values (as low as 0.06 μg/mL) against MRSA clinical isolates and a low propensity for resistance development over 30 days of serial passaging [1]. The compound's novel substitution pattern—2,4-dimethoxyphenyl combined with 3-fluorobenzamide—occupies unexplored SAR territory within this validated class, offering the potential for differentiated potency, spectrum, or mechanism relative to the HSGN series. Initial screening should employ broth microdilution MIC determination against a panel of drug-resistant clinical isolates, with vancomycin and linezolid as comparator antibiotics.

Physicochemical Property-Driven Lead Optimization Leveraging 1,3,4-Oxadiazole Core Advantages

The 1,3,4-oxadiazole core of CAS 941937-60-6 provides a systematically superior physicochemical starting point for lead optimization compared to 1,2,4-oxadiazole-based screening hits. The matched-pair analysis by Boström et al. established that 1,3,4-oxadiazole isomers exhibit approximately 10-fold lower lipophilicity (log D), reduced hERG inhibition, enhanced metabolic stability, and higher aqueous solubility than their 1,2,4-oxadiazole counterparts [2]. This translates into a more favorable developability profile from the outset, potentially reducing the extent of property optimization required during hit-to-lead progression. Medicinal chemistry teams should leverage this intrinsic advantage by using CAS 941937-60-6 as a core scaffold for parallel SAR exploration, monitoring log D, solubility, microsomal stability, and CYP inhibition as key progression parameters.

Chemical Biology Probe Development Targeting Multi-Mechanism Bacterial Inhibition

The N-(1,3,4-oxadiazol-2-yl)benzamide class has been characterized as operating through a multi-target mechanism involving simultaneous disruption of DNA replication (DnaX, Pol IIIC, DnaC), membrane depolarization, menaquinone biosynthesis, and iron homeostasis via siderophore regulation [1]. CAS 941937-60-6, with its distinct 2,4-dimethoxy/3-fluoro substitution, represents a novel chemical probe for dissecting the SAR of this polypharmacology. Specifically, the compound can be employed in comparative proteomics and transcriptomics studies (analogous to those performed with HSGN-220, -218, and -144) to determine whether the 2,4-dimethoxyphenyl group alters the target engagement profile relative to the OCF₃/SCF₃/SF₅-substituted HSGN analogs. Such studies would elucidate the contribution of the dimethoxyphenyl pharmacophore to pathway selectivity within the multi-target mechanism.

Fluorine Positional SAR Studies: Meta- vs. Para-Fluorobenzamide Systematic Comparison

CAS 941937-60-6 is specifically suited for systematic fluorine positional SAR studies comparing meta-fluoro (this compound) vs. para-fluoro (CAS 941937-59-3 analog) benzamide substitution within an otherwise identical molecular framework. The Hammett σ difference of 0.28 units between meta-F (σₘ = 0.34) and para-F (σₚ = 0.06) predicts measurable differences in target-binding affinity and selectivity [3]. Paired testing of the two positional isomers in parallel biochemical and cellular assays would isolate the contribution of fluorine position to potency, selectivity, and pharmacokinetic behavior, generating transferable SAR knowledge applicable across the oxadiazole-benzamide chemotype. This scenario is particularly valuable for industrial medicinal chemistry groups building fluorinated compound libraries.

Quote Request

Request a Quote for N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.